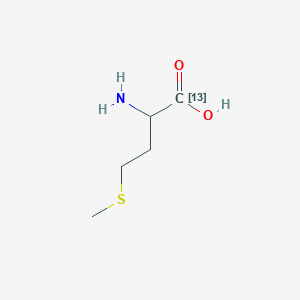

DL-Methionine-1-13C

Übersicht

Beschreibung

DL-Methionine-1-13C is a variant of methionine, an essential amino acid, where the carbon in the carboxyl group is replaced with Carbon-13 . It is a white, crystalline powder or small flakes . It is used for various applications including as a tracer in drug development .

Molecular Structure Analysis

The molecular formula of DL-Methionine-1-13C is CH3SCH2CH2CH(NH2)13CO2H . The molecular weight is 150.20 . The structure includes a methylthio group (CH3S-) and an amino group (NH2) attached to a carbon chain .Physical And Chemical Properties Analysis

DL-Methionine-1-13C is a solid at room temperature . It has a melting point of 280 °C .Wissenschaftliche Forschungsanwendungen

Biomolecular Nuclear Magnetic Resonance (NMR)

DL-Methionine-1-13C is used in Biomolecular NMR studies . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained. It relies on the phenomenon of nuclear magnetic resonance and can provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Clinical Mass Spectrometry (MS)

DL-Methionine-1-13C is used in Clinical MS . Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining masses of particles, for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules, such as peptides and other chemical compounds.

Metabolism Studies

DL-Methionine-1-13C is used in Metabolism Studies . These studies involve the use of stable isotopes to track the metabolic process of the body. It helps in understanding how the body uses certain nutrients and synthesizes essential molecules.

Metabolomics

DL-Methionine-1-13C is used in Metabolomics . Metabolomics is the scientific study of chemical processes involving metabolites, the small molecule intermediates and products of metabolism. It provides a snapshot of the metabolic status of a cell or organism at a particular moment.

Proteomics

DL-Methionine-1-13C is used in Proteomics . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.

Stable Isotope Labeling

DL-Methionine-1-13C is used in Stable Isotope Labeling . This technique is used to track the passage of the isotope through cells, tissues, or whole organisms. With the appropriate instrumentation and software, measurements of the proportions of isotopically labeled compounds can be made to provide detailed information about metabolic pathways.

Wirkmechanismus

Target of Action

DL-Methionine-1-13C is a variant of the essential amino acid Methionine, labeled with the stable isotope Carbon-13 . Methionine plays a crucial role in protein synthesis as the initiator amino acid . It is also a precursor to S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions .

Mode of Action

DL-Methionine-1-13C, like its unlabeled counterpart, participates in various biochemical reactions. During protein synthesis, the initiator tRNA (tRNAi^Met) binds to the start codon of the mRNA on the ribosome, carrying methionine . This initiation complex is essential for the accurate initiation of protein synthesis .

Biochemical Pathways

DL-Methionine-1-13C is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . Methionine can also be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine, another important amino acid .

Pharmacokinetics

Methionine is absorbed in the small intestine and distributed throughout the body, where it participates in various biochemical reactions .

Result of Action

The primary result of DL-Methionine-1-13C’s action is its involvement in protein synthesis and methylation reactions. As an essential component of proteins, it plays a crucial role in the structure and function of cells . As a precursor to SAM, it participates in methylation reactions that regulate gene expression, chromatin structure, and cellular signaling pathways .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-4-methylsulfanyl(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583944 | |

| Record name | (1-~13~C)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68799-90-6 | |

| Record name | (1-~13~C)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

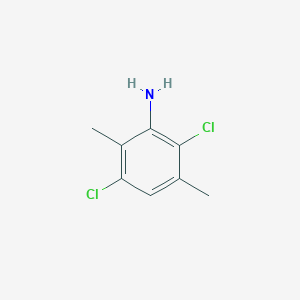

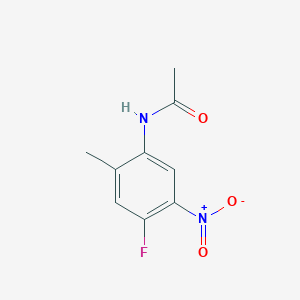

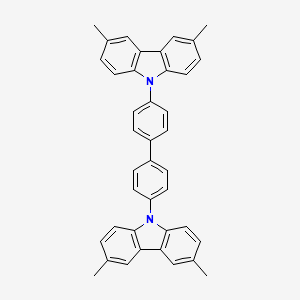

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)azo]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/structure/B1627892.png)

![(2R)-2-[(4-Nitrophenyl)amino]propanoic acid](/img/structure/B1627894.png)

![1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B1627896.png)

![Dinaphtho[1,2-b:2',3'-d]furan](/img/structure/B1627898.png)